[3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group, a methyl group at position 5, and a carboxylate ester at position 4. The ester moiety is further substituted with a [3-(trifluoromethyl)phenyl]methyl group. This structure combines fluorinated aromatic systems and a triazole ring, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioactivity .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O2/c1-11-16(23-24-25(11)15-7-5-14(19)6-8-15)17(26)27-10-12-3-2-4-13(9-12)18(20,21)22/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGMNQPZYAMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
The following compounds share structural motifs with the target molecule, including fluorinated aryl groups, triazole cores, and ester/amide functionalities:
Table 1: Key Structural Comparisons
Functional Group Variations
- Carboxylate Esters vs.
- Fluorination Patterns : The 4-fluorophenyl group in the target compound contrasts with meta-fluorinated () or difluoromethoxy-substituted () analogs, altering electronic and steric properties.
- Triazole Isomerism : The 1,2,3-triazole core distinguishes it from 1,2,4-triazole derivatives (e.g., ), which exhibit different hydrogen-bonding and coordination capabilities .
Research Findings and Implications
Physicochemical Properties
Biological Activity
The compound [3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's molecular structure includes a trifluoromethyl group and a fluorophenyl moiety, which are significant for enhancing biological activity. The presence of these fluorinated groups can improve the lipophilicity and metabolic stability of the compound.
- Molecular Formula : C₁₉H₁₈F₃N₃O₂
- Molecular Weight : 401.36 g/mol
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit substantial anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : Triazoles may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced nucleotide availability for DNA replication, ultimately inducing apoptosis in cancer cells.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | |
| Compound B | HCT-116 (Colon) | 2.6 | |
| Compound C | HepG2 (Liver) | 1.4 |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains:
- Activity Against Bacteria : Studies indicate that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
These results suggest that compounds with similar structures may possess broad-spectrum antimicrobial activity.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:
- Study on Anticancer Activity : A recent study synthesized various triazole derivatives and tested their effects on different cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : In another investigation, a series of triazole compounds were screened for antimicrobial activity against clinical isolates of E. coli and S. aureus. The results showed significant inhibition at low concentrations, indicating potential for therapeutic applications .
Q & A
Basic: What are the standard synthetic routes and characterization methods for [3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
Answer:
The synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core, followed by esterification with the trifluoromethylphenylmethyl group. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-fluorophenyl azide and a methyl-substituted alkyne .
- Esterification : Coupling the triazole-4-carboxylic acid intermediate with [3-(trifluoromethyl)phenyl]methanol using DCC/DMAP or similar reagents .
Characterization : - NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry, as demonstrated in related triazole derivatives .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting cytochrome P450 isoforms or kinases, leveraging the trifluoromethyl group’s electron-withdrawing properties .
Advanced: How do structural modifications at the triazole ring or aromatic substituents influence biological activity?
Answer:
- Triazole substituents : Methyl groups at position 5 enhance metabolic stability, while bulkier groups (e.g., ethyl) may reduce solubility .
- Aromatic substituents : Fluorophenyl groups improve target binding via hydrophobic interactions, whereas chlorophenyl analogs show higher cytotoxicity but lower selectivity .
- Trifluoromethyl group : Enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted studies .
Advanced: What mechanistic insights exist regarding its interaction with cytochrome P450 enzymes?
Answer:
- Binding mode : Docking studies suggest the trifluoromethylphenyl group occupies the hydrophobic pocket of CYP3A4, while the triazole core coordinates with the heme iron .
- Metabolic stability : In vitro liver microsome assays (e.g., rat/human) quantify NADPH-dependent degradation, with t₁/₂ values compared to control compounds .
Advanced: How can computational methods (DFT, molecular docking) predict its reactivity and target affinity?
Answer:
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase), validated by experimental IC₅₀ values .
Advanced: How should researchers address contradictory data in biological activity across studies?
Answer:
- Structural comparison : Analyze substituent effects (e.g., trifluoromethyl vs. methylsulfanyl) using X-ray or NMR data to identify conformational differences .
- Assay standardization : Control variables like solvent (DMSO concentration), cell passage number, and incubation time .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates across studies .
Basic: What stability and degradation studies are recommended for this compound?
Answer:
- Forced degradation : Expose to heat (40–80°C), UV light, and hydrolytic conditions (acid/base) to identify degradation products via HPLC-MS .
- Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Advanced: What strategies improve synthetic yield and purity?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cycloaddition steps .
- Purification : Use preparative HPLC with C18 columns or silica gel chromatography (hexane/EtOAc gradient) .
Advanced: What pharmacokinetic parameters are critical for preclinical studies?
Answer:
- Lipophilicity (LogP) : Measured via shake-flask method; optimal range (2–4) balances solubility and membrane permeability .
- Plasma protein binding : Equilibrium dialysis to assess % bound, impacting free drug availability .
Advanced: How does X-ray crystallography resolve stereochemical uncertainties in derivatives?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (e.g., fluorine), with refinement in SHELXL .
- Hydrogen bonding : Identify stabilizing interactions (e.g., C–H···F) critical for crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
